molecular formula C17H22N2O4 B2615299 7-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-2H-chromen-2-one CAS No. 896825-61-9

7-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-2H-chromen-2-one

Cat. No. B2615299
CAS RN: 896825-61-9
M. Wt: 318.373
InChI Key: RQSMFKPVFUFSDD-UHFFFAOYSA-N
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Description

7-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-2H-chromen-2-one, also known as HPMC, is a synthetic compound that has been extensively studied for its potential use in scientific research. HPMC is a derivative of coumarin, which is a natural compound found in many plants. HPMC has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, neuroscience, and biochemistry.

Scientific Research Applications

Synthesis and Estrogen Receptor Binding Affinity

Research by Parveen et al. (2017) explored the synthesis of chromene and quinoline conjugates, including compounds similar to the specified chemical structure. These compounds demonstrated significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293), suggesting potential applications in cancer therapy. The molecular docking against Bcl-2 protein indicated good binding affinity, hinting at the mechanism behind its anti-cancer properties Parveen et al., 2017.

Antioxidant and Anticancer Agents

Patel et al. (2016) synthesized chrysin-piperazine conjugates, displaying remarkable antioxidant power and promising in vitro anticancer efficacies against cervical and ovarian cancer cell lines, without showing cytotoxic nature toward human bone marrow-derived mesenchymal stem cells (hBM-MSCs). This research indicates the potential of such compounds in developing treatments with minimal side effects Patel et al., 2016.

Antitumor Activity

A study by Mustafa et al. (2011) highlighted the antitumor activity of N1-(coumarin-7-yl)amidrazones incorporating N-piperazines. Among the synthesized compounds, one showed potent activity against MCF-7 and K562 cells, underscoring the therapeutic potential of such structures in treating cancer Mustafa et al., 2011.

Antimicrobial Activity

Research by Patel et al. (2012) on thiazolidinone derivatives incorporating pyridin-2-yl-piperazine demonstrated significant antimicrobial activity against various bacterial and fungal species. These findings suggest applications in developing new antimicrobial agents Patel et al., 2012.

δ-Opioid Mechanisms

A study on δ-opioid agonists, including compounds with structures related to the specified compound, showed promising analgesic effects in mouse models of chronic pain. This research suggests potential applications in pain management, highlighting the importance of δ-opioid receptors in mediating these effects Nozaki et al., 2012.

Mechanism of Action

Target of Action

The primary targets of the compound 7-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-2H-chromen-2-one are serotonin 5-HT1A and 5-HT2A receptors . These receptors belong to the group of G-protein-coupled membrane receptors located on the cell membrane of neurons and selected other cells, including smooth muscle, pancreatic β-cells, hepatocytes, and adipocytes .

Mode of Action

The compound this compound interacts with its targets, the serotonin 5-HT1A and 5-HT2A receptors, by binding to them . This binding can lead to changes in the equilibrium dissociation constant values of the tested compounds, showing differential intrinsic activities of the agonist and antagonist modes .

Biochemical Pathways

The compound this compound affects the serotonin pathway . Serotonin is a neurotransmitter that mediates the action of serotonin both in the central nervous system and the periphery nerves . The compound’s interaction with the serotonin receptors can lead to changes in this pathway and its downstream effects .

Pharmacokinetics

The compound’s affinity for the serotonin 5-ht1a and 5-ht2a receptors suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its interaction with the serotonin 5-HT1A and 5-HT2A receptors . By binding to these receptors, the compound can influence the serotonin pathway and potentially affect various physiological processes mediated by serotonin .

Biochemical Analysis

Biochemical Properties

7-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-2H-chromen-2-one: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The compound also exhibits affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors . These interactions suggest its potential role in modulating neurotransmitter activity and influencing metabolic pathways.

Cellular Effects

The effects of This compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA). This compound can modulate gene expression by affecting transcription factors such as CREB (cAMP response element-binding protein). Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, This compound exerts its effects through binding interactions with specific biomolecules. It acts as an agonist at serotonin receptors, leading to the activation of downstream signaling cascades. The compound also inhibits certain enzymes, such as monoamine oxidase, which results in increased levels of neurotransmitters like serotonin and dopamine . These molecular interactions contribute to its overall pharmacological profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been studied over various time frames. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies indicate that it can induce sustained changes in cellular function, including prolonged activation of signaling pathways and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of This compound vary with dosage in animal models. At lower doses, the compound exhibits therapeutic effects, such as anxiolytic and antidepressant-like activities. At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound: is involved in several metabolic pathways. It undergoes phase I and phase II metabolism, primarily mediated by cytochrome P450 enzymes. The compound is converted into various metabolites, which may retain some pharmacological activity. Additionally, it interacts with cofactors such as NADPH and glutathione, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. It is known to interact with organic anion-transporting polypeptides (OATPs) and P-glycoprotein, which facilitate its cellular uptake and efflux. These interactions affect its localization and accumulation in various tissues, influencing its overall pharmacokinetics .

Subcellular Localization

The subcellular localization of This compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes. Post-translational modifications, such as phosphorylation, may direct it to specific compartments or organelles, further modulating its biochemical effects .

properties

IUPAC Name

7-hydroxy-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-12-15(21)3-2-14-13(10-16(22)23-17(12)14)11-19-6-4-18(5-7-19)8-9-20/h2-3,10,20-21H,4-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSMFKPVFUFSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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